Desogestrel and ethinyl estradiol

Catalog No.
S11253848
CAS No.
71138-35-7
M.F
C42H54O3
M. Wt
606.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desogestrel and ethinyl estradiol

CAS Number

71138-35-7

Product Name

Desogestrel and ethinyl estradiol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C42H54O3

Molecular Weight

606.9 g/mol

InChI

InChI=1S/C22H30O.C20H24O2/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1

InChI Key

MXBCYQUALCBQIJ-RYVPXURESA-N

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Desogestrel and ethinyl estradiol is a combination oral contraceptive used primarily for preventing pregnancy. Desogestrel is a synthetic progestin, while ethinyl estradiol is a synthetic estrogen. Together, they function by inhibiting ovulation, altering the cervical mucus to impede sperm entry, and modifying the endometrium to reduce the likelihood of implantation . The effectiveness of this combination is significant, with a Pearl failure rate of approximately 0.17 per 100 women-years in clinical trials, indicating its reliability in contraception .

Desogestrel and ethinyl estradiol undergo several metabolic transformations after administration. Desogestrel is rapidly absorbed and metabolized into its active form, etonogestrel, through hydroxylation in the intestinal mucosa and liver . Etonogestrel then acts on progesterone receptors, exerting its effects on the reproductive system. Ethinyl estradiol also undergoes significant first-pass metabolism, resulting in various metabolites such as 2-hydroxy-ethinyl estradiol . The primary reactions involved include:

  • Hydroxylation: Converting desogestrel to etonogestrel.
  • Conjugation: Phase II metabolism leading to sulfate and glucuronide conjugates that are excreted via urine and bile.

The biological activity of desogestrel and ethinyl estradiol is primarily attributed to their hormonal effects. Desogestrel binds selectively to progesterone receptors, demonstrating high progestational activity while exhibiting minimal androgenic effects . This mechanism results in:

  • Inhibition of Ovulation: Prevents the release of eggs from the ovaries.
  • Cervical Mucus Alteration: Increases viscosity, making it difficult for sperm to penetrate.
  • Endometrial Changes: Alters the uterine lining to prevent implantation.

Additionally, these hormones can influence metabolic processes, including insulin secretion and lipid metabolism .

The synthesis of desogestrel typically involves several steps starting from steroid precursors. The general synthetic pathway includes:

  • Starting Material: Progesterone or similar steroid derivatives.
  • Functional Group Modifications: Selective hydroxylation and alkylation reactions are performed to introduce necessary functional groups.
  • Formation of Etonogestrel: Desogestrel is converted into etonogestrel through metabolic-like reactions mimicking physiological processes.

Ethinyl estradiol is synthesized through similar steroidal modifications involving alkylation at the 17-alpha position to enhance oral bioavailability .

Desogestrel and ethinyl estradiol are primarily used as oral contraceptives but have other applications as well:

  • Menstrual Regulation: Helps in managing menstrual cycles.
  • Acne Treatment: Can be prescribed for hormonal acne due to its effects on androgen levels.
  • Endometriosis Management: May alleviate symptoms associated with endometriosis by suppressing ovulation and reducing menstrual flow.

Drug interactions with desogestrel and ethinyl estradiol can significantly affect their efficacy. Notable interactions include:

  • Anticonvulsants: Medications like phenytoin can reduce the effectiveness of contraceptives by increasing hepatic metabolism.
  • Antibiotics: Some antibiotics may interfere with the absorption or metabolism of these hormones, although evidence varies widely.
  • Hepatitis C Treatments: Specific combinations (e.g., ombitasvir/paritaprevir/ritonavir) are contraindicated due to severe interactions .

It is essential for users to discuss all medications with healthcare providers to avoid potential interactions.

Desogestrel and ethinyl estradiol belong to a class of medications known as combined oral contraceptives. Similar compounds include:

  • Levonorgestrel and Ethinyl Estradiol
  • Norgestimate and Ethinyl Estradiol
  • Drospirenone and Ethinyl Estradiol
  • Norethindrone Acetate and Ethinyl Estradiol

Comparison Table

CompoundProgestin TypeEstrogen TypeUnique Features
Desogestrel and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenHigh progestational activity with low androgenicity
Levonorgestrel and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenHigher androgenic activity compared to desogestrel
Norgestimate and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenLess androgenic than levonorgestrel
Drospirenone and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenAntimineralocorticoid properties
Norethindrone Acetate and Ethinyl EstradiolSynthetic ProgestinSynthetic EstrogenOlder generation progestin with higher androgenic effects

Desogestrel stands out due to its unique combination of high progestational activity coupled with minimal androgenic effects, making it preferable for patients concerned about side effects related to androgenicity .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

606.40729558 g/mol

Monoisotopic Mass

606.40729558 g/mol

Heavy Atom Count

45

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-08-08

Explore Compound Types